molecular formula C16H13ClN2O2S2 B2726478 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-ethoxybenzamide CAS No. 476208-90-9

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-ethoxybenzamide

Cat. No. B2726478
CAS RN: 476208-90-9
M. Wt: 364.86
InChI Key: JTPQSSBAQXMZEC-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For a similar compound, “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide”, the molecular weight is 426.95.

Scientific Research Applications

Anticonvulsant Activity

A study by Faizi et al. (2017) on a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives highlighted their design, synthesis, and pharmacological evaluation as anticonvulsant agents. These compounds, having essential functional groups for binding to benzodiazepine receptors, showed considerable anticonvulsant activity in specific tests. This suggests that similar thiazole-based compounds, including N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-ethoxybenzamide, could potentially exhibit anticonvulsant properties through interactions with benzodiazepine receptors (Faizi et al., 2017).

Anticancer Activity

Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones as anticancer agents. Their research on various substitutions at specific positions on the benzothiazole scaffold modulated antitumor properties, indicating that similar structural derivatives could serve as promising anticancer agents. The study suggests the potential of thiazole-containing compounds like this compound in cancer treatment research (Osmaniye et al., 2018).

Antimicrobial Activity

The synthesis and antimicrobial screening of derivatives incorporating the thiazole ring, as discussed by Desai et al. (2013), provide insights into the therapeutic intervention against microbial diseases, especially bacterial and fungal infections. This highlights the utility of thiazole-based compounds in developing new antimicrobial agents (Desai et al., 2013).

Pharmacological and Chemical Properties

Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, focusing on intermolecular interactions' influence on molecular geometry. Although this study is not directly related to this compound, it underscores the importance of understanding the chemical and pharmacological properties of similar compounds, which could be valuable for designing drugs with optimized efficacy and reduced side effects (Karabulut et al., 2014).

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For a similar compound, the signal word is “Warning” and it has several precautionary statements .

Future Directions

Thiophene and its derivatives are attracting great interest in industry as well as academia due to their wide range of therapeutic properties . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c1-2-21-11-5-3-10(4-6-11)15(20)19-16-18-12(9-22-16)13-7-8-14(17)23-13/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPQSSBAQXMZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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